molecular formula C26H22ClN5O4S B11672084 (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11672084
M. Wt: 536.0 g/mol
InChI Key: RZEWDLSMIUNYCH-CCVNUDIWSA-N
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Description

The compound (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that features a triazole ring, chlorophenyl and methylphenyl groups, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and appropriate precursors.

    Introduction of Chlorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.

    Formation of the Hydrazono Group: This involves the reaction of the sulfanylacetyl intermediate with hydrazine derivatives.

    Final Coupling with Phenoxyacetic Acid: The final step involves coupling the hydrazono intermediate with phenoxyacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring and aromatic groups are key features that interact with biological targets.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound is explored for its use in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22ClN5O4S

Molecular Weight

536.0 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H22ClN5O4S/c1-17-6-12-21(13-7-17)32-25(18-8-10-20(27)11-9-18)30-31-26(32)37-16-23(33)29-28-14-19-4-2-3-5-22(19)36-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+

InChI Key

RZEWDLSMIUNYCH-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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